(R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid
CAS No.:
Cat. No.: VC18343949
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13NO2 |
|---|---|
| Molecular Weight | 155.19 g/mol |
| IUPAC Name | 5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid |
| Standard InChI | InChI=1S/C8H13NO2/c1-9-5-8(2-3-8)4-6(9)7(10)11/h6H,2-5H2,1H3,(H,10,11) |
| Standard InChI Key | XZAVSDIZYROBLG-UHFFFAOYSA-N |
| Canonical SMILES | CN1CC2(CC2)CC1C(=O)O |
Introduction
Structural Characteristics and Stereochemical Significance
The compound features a 5-azaspiro[2.4]heptane core, where a nitrogen atom bridges a cyclopropane ring and a five-membered heterocycle. The (R) configuration at the 6-carboxylic acid position introduces stereochemical specificity, critical for interactions with biological targets. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol |
| IUPAC Name | (6R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid |
| Canonical SMILES | CC1C(C2(CC2)N1C)C(=O)O |
| Chiral Centers | 1 (C6) |
The spirocyclic architecture imposes significant ring strain, enhancing reactivity and conformational rigidity . The methyl group at N5 and the carboxylic acid at C6 create a stereoelectronic profile that influences hydrogen bonding and hydrophobic interactions in biological systems .
Synthetic Methodologies
Stereoselective Cyclization
A more efficient approach involves stereoselective cyclization of glycine derivatives. For instance, tert-butyl (R)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylate was synthesized via base-mediated intramolecular alkylation of a brominated precursor (Figure 1) :
Alternative Routes
A 2017 patent disclosed a route starting from 1,1-cyclopropanedicarboxylic acid, involving oxidation, condensation with glycine methyl ester, and cyclization . While step-intensive, this method highlighted the versatility of cyclopropane derivatives in spirocycle synthesis .
Physicochemical and Spectroscopic Properties
The compound’s low aqueous solubility (logP ≈ 1.2) and zwitterionic nature at physiological pH limit its bioavailability, necessitating prodrug strategies for therapeutic applications .
Applications in Drug Discovery
Cathepsin C Inhibition
(R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid derivatives were explored as Cathepsin C inhibitors for treating chronic obstructive pulmonary disease (COPD). The rigid spirocyclic core improved selectivity over off-target proteases, reducing aortic binding liabilities seen in earlier scaffolds .
Antiviral Agents
The compound serves as a chiral intermediate in synthesizing ledipasvir, a hepatitis C virus NS5A inhibitor . Its stereochemistry is crucial for maintaining the drug’s binding affinity to viral proteins .
Proline Analog Development
The spirocyclic framework mimics proline’s conformational restrictions, enabling its use in peptide mimetics. For example, it was incorporated into thrombin inhibitors to enhance metabolic stability .
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